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molecular formula C8H9FN2O B1301807 4-Fluorobenzylurea CAS No. 76523-24-5

4-Fluorobenzylurea

Cat. No. B1301807
M. Wt: 168.17 g/mol
InChI Key: ISIFPVOJHJASJW-UHFFFAOYSA-N
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Patent
US07999114B2

Procedure details

Prepared as described in General Procedure 1 using dicyclohexyl carbamoyl chloride and 4-fluorobenzyl urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:8](Cl)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[F:17][C:18]1[CH:28]=[CH:27][C:21]([CH2:22][NH:23][C:24]([NH2:26])=[O:25])=[CH:20][CH:19]=1>>[CH:1]1([N:7]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:8]([NH:26][C:24]([NH:23][CH2:22][C:21]2[CH:27]=[CH:28][C:18]([F:17])=[CH:19][CH:20]=2)=[O:25])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N(C(=O)Cl)C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CNC(=O)N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N(C(=O)NC(=O)NCC1=CC=C(C=C1)F)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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